molecular formula C9H11NO2 B3148179 Methyl 2,5-dimethylnicotinate CAS No. 63820-72-4

Methyl 2,5-dimethylnicotinate

Cat. No. B3148179
CAS RN: 63820-72-4
M. Wt: 165.19 g/mol
InChI Key: GUQFVDKBVSOKAE-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The IUPAC name for this compound is methyl 2,5-dimethylnicotinate . It is used as a building block in research .


Synthesis Analysis

The synthesis of Methyl 2,5-dimethylnicotinate involves reaction conditions with potassium carbonate for 4 hours under heating . The yield of the reaction is approximately 89% .


Molecular Structure Analysis

The molecular structure of Methyl 2,5-dimethylnicotinate can be represented by the SMILES notation: COC(=O)C1=C©N=CC©=C1 .

Scientific Research Applications

Biomedical Applications

  • DMSO in Biomedical Fields : Dimethyl sulfoxide (DMSO) has evolved from initial toxicity concerns to being classified as the safest solvent, widely used in biomedical science. Its use in cryopreservation and vitro assays has significant implications, especially in terms of its biological effects on cellular processes and epigenetic landscapes, as demonstrated through transcriptome, proteome, and DNA methylation profile analyses of cardiac and hepatic microtissues (Verheijen et al., 2019).

Catalytic Performance

  • Catalysis in Methylation : Research on the catalytic performance of zeolite catalysts in the methylation of 2-methylnaphthalene provides insights into the production of important chemicals like 2,6-dimethylnaphthalene, a crucial component in polyethylenenaphthalate. Studies show that beta zeolite catalysts modified with metals like Cu and Zr can influence the selectivity and activity during the methylation process, highlighting the relevance of catalyst modification in chemical production (Güleç et al., 2018).

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Research into the synthesis of compounds similar to Methyl 2,5-dimethylnicotinate, like 2,5-dimethylfuran and its derivatives, offers insights into the methods and efficiencies of synthesizing similar molecules. These studies contribute to our understanding of chemical properties and reactions essential for industrial and pharmaceutical applications (Yamashita et al., 2009).

Biofuel Research

  • Potential in Biofuel : Investigations into the combustion and emission characteristics of 2-methylfuran, a molecule structurally similar to 2,5-dimethylfuran, have provided insights into its application as a biofuel. This research is crucial for understanding the potential of similar compounds in sustainable energy solutions and their impact on emissions and engine performance (Wang et al., 2013).

Environmental Impact

  • Emission Characteristics : The study of emissions from the combustion of fuels containing molecules like 2,5-dimethylfuran is significant for environmental science. This research helps in assessing the environmental impact and sustainability of using such compounds in various industrial applications (Wei et al., 2014).

Safety and Hazards

Methyl 2,5-dimethylnicotinate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 2,5-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)7(2)10-5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQFVDKBVSOKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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